2-(Piperidin-1-ylmethyl)pyridine

Coordination Chemistry DNA Binding Metallodrug Design

2-(Piperidin-1-ylmethyl)pyridine (CAS 71172-77-5) is a heterocyclic organic compound characterized by a pyridine ring connected to a piperidine moiety via a methylene bridge, with molecular formula C₁₁H₁₆N₂ and molecular weight 176.26 g/mol. Its computed physicochemical properties include XLogP3-AA 1.6, topological polar surface area 16.1 Ų, hydrogen bond acceptor count 2, and hydrogen bond donor count 0, with density 1.042 g/cm³ and boiling point 254.2°C at 760 mmHg.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 71172-77-5
Cat. No. B1266813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-ylmethyl)pyridine
CAS71172-77-5
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=CC=N2
InChIInChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2
InChIKeyKTXLDFXGPHVDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-ylmethyl)pyridine (CAS 71172-77-5): Synthesis Grade, Physicochemical Identity, and Core Procurement Benchmarks


2-(Piperidin-1-ylmethyl)pyridine (CAS 71172-77-5) is a heterocyclic organic compound characterized by a pyridine ring connected to a piperidine moiety via a methylene bridge, with molecular formula C₁₁H₁₆N₂ and molecular weight 176.26 g/mol [1]. Its computed physicochemical properties include XLogP3-AA 1.6, topological polar surface area 16.1 Ų, hydrogen bond acceptor count 2, and hydrogen bond donor count 0, with density 1.042 g/cm³ and boiling point 254.2°C at 760 mmHg [2]. The compound serves as a versatile building block in medicinal chemistry and coordination chemistry, functioning as a bidentate ligand capable of chelating transition metal ions through its pyridine nitrogen and piperidine nitrogen atoms [3]. Its structural combination of a basic piperidine ring with an aromatic pyridine system imparts distinct coordination geometry preferences and electronic properties that differentiate it from analogous pyridylmethyl-amine ligands [3].

Why 2-(Piperidin-1-ylmethyl)pyridine (CAS 71172-77-5) Cannot Be Interchanged with Morpholine or Pyrrolidine Analogs in Coordination Chemistry and Medicinal Chemistry Scaffolds


Generic substitution of 2-(piperidin-1-ylmethyl)pyridine with morpholine or pyrrolidine analogs is scientifically unjustified due to fundamentally distinct coordination geometries and electronic profiles that govern both metal complex architecture and biological target interactions. In copper(II) coordination chemistry, the piperidine-containing ligand forms a square pyramidal geometry [LCCu(μ-Cl)Cl]₂ upon complexation, whereas the morpholine analog adopts a distorted tetrahedral geometry, and quinoline-containing analogs exhibit distorted octahedral geometries [1]. Critically, the pyridine-piperidine ligand directs DNA interaction exclusively via intercalation, while quinoline-containing structural analogs (including morpholine derivatives) bind exclusively via minor groove binding [1]. This divergence in binding mode is not predictable from structural similarity alone. Furthermore, in receptor binding contexts, piperidine-modified pyridine derivatives demonstrate quantitatively distinct affinity profiles compared to morpholine congeners, with structure-activity relationship studies identifying 1- and 2-position modifications as critical for conferring target specificity that 3-position changes cannot replicate [2]. Such geometry-dependent and binding-mode-specific differences preclude simple analog interchange without experimental revalidation of coordination behavior and target engagement.

2-(Piperidin-1-ylmethyl)pyridine (CAS 71172-77-5): Quantitative Differentiation Evidence Versus Morpholine, Pyrrolidine, and Quinoline Analogs


DNA Binding Mode Divergence: 2-(Piperidin-1-ylmethyl)pyridine Cu(II) Complex Exhibits Intercalation Whereas Quinoline Analogs Bind via Minor Groove

The Cu(II) complex of 2-(piperidin-1-ylmethyl)pyridine ([LCCu(μ-Cl)Cl]₂, designated Cu4) interacts with DNA via intercalation, whereas three quinoline-containing comparator complexes (Cu1: 2-(piperidin-1-ylmethyl)quinoline Cu(II) nitrate; Cu2: 4-(quinolin-2-ylmethyl)morpholine Cu(II) nitrate; Cu3: 4-(quinolin-2-ylmethyl)morpholine Cu(II) chloride) all bind via minor groove binding [1]. Groove binders (Cu1-3) destabilized the DNA structure much more than the intercalator Cu4 [1].

Coordination Chemistry DNA Binding Metallodrug Design Bioinorganic Chemistry

Coordination Geometry Distinction: 2-(Piperidin-1-ylmethyl)pyridine Cu(II) Complex Adopts Square Pyramidal Geometry Versus Tetrahedral and Octahedral Analogs

X-ray diffraction studies revealed that the Cu(II) complex of 2-(piperidin-1-ylmethyl)pyridine (Cu4: [LCCu(μ-Cl)Cl]₂) adopts a distorted square pyramidal geometry around the Cu(II) center. In contrast, the morpholine-containing quinoline analog Cu2 and Cu3 adopt distorted tetrahedral geometries, while the piperidine-containing quinoline analog Cu1 adopts a distorted octahedral geometry [1].

X-ray Crystallography Coordination Chemistry Metal Complex Geometry Structural Biology

Histamine H3 Receptor Affinity of Derivative Bearing 2-(Piperidin-1-ylmethyl)pyridine Subunit: Ki = 10 nM

A complex derivative incorporating the 2-(piperidin-1-ylmethyl)pyridine substructure (BDBM50177541; CHEMBL204235) demonstrated high-affinity binding to the guinea pig histamine H3 receptor with Ki = 10 nM, determined via displacement of [³H]-N-alpha-methylhistamine [1]. This same derivative showed substantially lower affinity for cytochrome P450 2D6 (IC₅₀ = 3.00E+3 nM) [1]. This Ki value places the derivative in the low nanomolar potency range for H3 receptor antagonism/inverse agonism.

Receptor Pharmacology Medicinal Chemistry Histamine H3 Receptor CNS Drug Discovery

Physicochemical Identity: Computed LogP of 1.6 and Topological PSA of 16.1 Ų Differentiate 2-(Piperidin-1-ylmethyl)pyridine from Morpholine Analog (PSA 25.5 Ų)

2-(Piperidin-1-ylmethyl)pyridine has computed XLogP3-AA of 1.6 and topological polar surface area (TPSA) of 16.1 Ų [1]. In comparison, the morpholine analog 2-(morpholinomethyl)pyridine (CAS 71897-59-1) has an additional oxygen atom in the morpholine ring, yielding a higher hydrogen bond acceptor count (3 vs. 2), higher molecular weight (178.23 vs. 176.26 g/mol), and a computed TPSA increase to approximately 25.5 Ų due to the ether oxygen .

Physicochemical Profiling Drug-likeness Prediction Medicinal Chemistry Optimization ADME Property Tuning

Evidence-Backed Research and Industrial Application Scenarios for 2-(Piperidin-1-ylmethyl)pyridine (CAS 71172-77-5)


Design of DNA-Intercalating Metallodrugs Requiring Square Pyramidal Cu(II) Coordination Geometry

Based on direct head-to-head crystallographic and DNA binding data [1], 2-(piperidin-1-ylmethyl)pyridine is the ligand of choice for projects requiring Cu(II) complexes that adopt square pyramidal geometry and interact with DNA via intercalation rather than minor groove binding. The compound's pyridine-piperidine bidentate chelation directs a distorted square pyramidal coordination environment (distinct from the tetrahedral and octahedral geometries observed with quinoline and morpholine analogs), which in turn dictates intercalative DNA binding mode [1]. This specific geometry-binding mode relationship is not achievable with 2-(morpholinomethyl)pyridine, 2-(pyrrolidin-1-ylmethyl)pyridine, or quinoline-containing analogs, which consistently yield groove binding regardless of coordination geometry. Researchers developing metallonucleases or DNA-targeted anticancer agents where intercalation is mechanistically required should prioritize this compound over alternative pyridylmethyl-amine ligands. The well-documented synthesis route via 2-chloromethylpyridine and piperidine [2] ensures accessible procurement for coordination chemistry applications.

CNS Drug Discovery: Histamine H3 Receptor Modulator Scaffold with Favorable Predicted Brain Penetration

The combination of demonstrated high-affinity binding (Ki = 10 nM at H3 receptor) in derivatives incorporating the 2-(piperidin-1-ylmethyl)pyridine substructure [1], together with its favorable physicochemical profile (XLogP3 1.6, TPSA 16.1 Ų) [2], positions this compound as a privileged building block for CNS-penetrant histamine H3 receptor modulators. The lower TPSA compared to morpholine analogs (16.1 vs. ~25.5 Ų) predicts superior blood-brain barrier permeability, while the moderate lipophilicity (XLogP3 1.6) balances membrane permeability with solubility [2]. Additionally, the demonstrated 300-fold selectivity window between H3 receptor (Ki 10 nM) and CYP2D6 (IC₅₀ 3000 nM) in derivative compounds [1] provides a starting point for medicinal chemistry optimization aimed at minimizing metabolic drug-drug interaction liability. This scaffold is particularly suitable for neurological and psychiatric indications where H3 receptor antagonism/inverse agonism is therapeutically validated, including cognitive disorders and sleep-wake regulation.

Transition Metal Coordination Chemistry Research Requiring Bidentate N,N-Chelation Without Oxygen Heteroatoms

2-(Piperidin-1-ylmethyl)pyridine functions as a bidentate ligand coordinating via both pyridine nitrogen and piperidine nitrogen atoms, as established in single-crystal X-ray studies of its Cu(II) and azido-Cu(II) complexes [1][2]. Unlike 2-(morpholinomethyl)pyridine which contains an ether oxygen that introduces additional coordination complexity and hydrogen bonding capacity, the piperidine analog provides pure N,N-chelation with no oxygen heteroatoms. This simplifies coordination chemistry, eliminates competing O-coordination pathways, and enables predictable metal-ligand stoichiometry. The compound's ability to form bis-ligand complexes with Cu(II) (as in [Azido{bis[2-(piperidin-1-ylmethyl)pyridine]}copper(II)]perchlorate hydrate) demonstrates its capacity to saturate metal coordination spheres with two bidentate ligands plus an ancillary monodentate ligand [2]. This property is valuable for researchers designing homogeneous catalysts, metal-organic frameworks, or bioinorganic model complexes where well-defined N-donor ligand sets are required without oxygen-containing functional groups that could introduce undesired hydrogen bonding or protonation equilibria.

Synthesis of Bioactive Molecules as a Piperidine-Pyridine Hybrid Scaffold

2-(Piperidin-1-ylmethyl)pyridine serves as a versatile synthetic intermediate for constructing more complex bioactive molecules that require both a basic piperidine nitrogen and an aromatic pyridine ring in a defined spatial orientation [1]. The methylene bridge connecting the two heterocycles provides conformational flexibility while maintaining a consistent distance between the two nitrogen centers. This structural motif appears in patented pharmaceutical compositions targeting Wnt pathway inhibition and other hyperproliferative diseases [2]. The compound is commercially available at synthesis-grade purity (typically ≥98%) from multiple chemical suppliers, with established synthetic accessibility via nucleophilic substitution of 2-chloromethylpyridine with piperidine . For medicinal chemistry teams requiring a building block that combines piperidine basicity with pyridine aromaticity for target engagement, this compound offers a well-precedented scaffold with established synthetic tractability and documented derivatization pathways in peer-reviewed literature and patent disclosures.

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